![molecular formula C28H31N3O2S2 B12008464 (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-43-6](/img/structure/B12008464.png)
(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative with a complex heterocyclic architecture. Its core structure comprises a 1,3-thiazolidin-4-one ring substituted with a thioxo group at position 2 and an isobutyl chain at position 2. The Z-configuration at the 5-position is stabilized by conjugation with a pyrazole-linked aromatic system.
Synthetic routes for analogous compounds often involve condensation reactions between pyrazole aldehydes and thiazolidinone precursors under acidic or basic conditions. For example, Dorofeeva’s method for synthesizing pyrazolone derivatives via lithium bis(trimethylsilyl)amide-mediated coupling has been adapted for similar systems . Crystallographic studies of related structures (e.g., using SHELX software) confirm planar conformations in the pyrazole-thiazolidinone framework, with deviations arising from substituent steric effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Formation of the Thiazolidinone Core: The thiazolidinone ring is usually formed by the reaction of an α-halo ketone with thiourea.
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone intermediates through a condensation reaction, often facilitated by a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isobutoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives, including the compound , have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit key enzymes involved in cancer progression. For instance, it can target protein tyrosine kinases and carbonic anhydrases, which are crucial for tumor growth and metastasis .
- Cell Cycle Arrest : Studies demonstrate that thiazolidinones can induce cell cycle arrest in cancer cells, leading to apoptosis. This is achieved by disrupting microtubule formation and inhibiting histone deacetylases, which are vital for DNA replication and repair .
Case Studies
Recent studies have synthesized various thiazolidinone analogs and assessed their cytotoxicity against different cancer cell lines:
- MCF-7 and HepG2 Cell Lines : The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 0.54 µM and 0.24 µM, respectively .
- Tyrosine Kinase Inhibition : In a study by Qi et al., thiazolidinone analogs were evaluated for their tyrosine kinase inhibitory activity, demonstrating a correlation between structural modifications and increased anticancer efficacy .
Antimicrobial Properties
Thiazolidinone derivatives have also been investigated for their antibacterial and antifungal activities. The compound's structure allows it to interact with bacterial enzymes, disrupting their function:
- Antibacterial Activity : Compounds similar to the one discussed have shown potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. For example, certain thiazolidinones demonstrated inhibition percentages of 88.46% against E. coli .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, thiazolidinones possess a range of pharmacological properties:
- Anti-diabetic Effects : Some thiazolidinone derivatives are known to exhibit hypoglycemic effects, making them potential candidates for diabetes management .
- Anti-inflammatory Properties : The ability of these compounds to inhibit COX enzymes suggests potential use in treating inflammatory conditions .
Synthesis Techniques
The synthesis of thiazolidinones has evolved significantly, employing various strategies such as:
- Green Chemistry Approaches : Recent advancements include environmentally friendly synthetic methods that reduce waste and enhance yield .
- Nanomaterial-based Synthesis : Utilizing nanotechnology in the synthesis process has shown promise in improving the efficiency and effectiveness of producing these compounds .
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The pyrazole moiety may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The thiazolidinone core may interact with other targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituent positioning and heterocyclic modifications. Key comparisons include:
Computational and Analytical Insights
- Electrostatic Potential Maps: Multiwfn analysis of similar thiazolidinones reveals electron-deficient regions near the thioxo group, favoring hydrogen bonding with biological targets .
- Thermal Stability : Differential scanning calorimetry (DSC) of isobutyl-substituted analogues shows melting points >200°C, correlating with strong van der Waals interactions .
Biological Activity
The compound (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Overview of Thiazolidinone Derivatives
Thiazolidinones are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. They have been extensively studied for their therapeutic properties, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The biological activity of thiazolidinone derivatives is often influenced by the presence of various substituents on the core structure. The specific compound features a complex arrangement that enhances its interaction with biological targets.
The mechanisms through which this compound exerts its biological effects include:
- Insulin Sensitization : Similar to other thiazolidinones, this compound may enhance insulin sensitivity, making it a candidate for diabetes treatment.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can reduce oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways.
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound and its analogs. Below is a summary table of key findings related to its activity:
Biological Activity | Mechanism | Reference |
---|---|---|
Antidiabetic | Enhances insulin sensitivity | |
Antioxidant | Scavenges free radicals | |
Anticancer | Inhibits cell proliferation | |
Antimicrobial | Effective against various pathogens |
Antidiabetic Activity
Research indicates that thiazolidinone derivatives can modulate glucose metabolism and improve insulin sensitivity. The specific compound has been tested in vitro, showing promising results in enhancing glucose uptake in muscle cells.
Antioxidant Activity
In a study evaluating the antioxidant potential of thiazolidinone derivatives, this compound demonstrated significant radical scavenging activity compared to standard antioxidants like vitamin C.
Anticancer Properties
Thiazolidinone derivatives have been explored for their anticancer properties. In one study, the compound exhibited cytotoxic effects on various cancer cell lines, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural features. Modifications at specific positions on the thiazolidinone ring can enhance or diminish activity. For instance:
- Substituents at Position 5 : Alkyl groups tend to increase lipophilicity and cellular uptake.
- Pyrazole Moiety : The presence of this moiety is crucial for anticancer activity, as it interacts with specific cellular targets involved in tumor growth.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization involves:
- Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to achieve high yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or THF may stabilize intermediates .
- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄, Et₃N) accelerate condensation and cyclization steps .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate formation and purity .
Q. What purification techniques are effective for this compound?
- Recrystallization : Use ethanol or acetonitrile to remove impurities, achieving >95% purity .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients resolves structurally similar by-products .
- Continuous flow reactors : Improve yield consistency by maintaining precise reaction conditions .
Q. How can analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies key functional groups (e.g., thioxo, isobutyl) and Z-configuration via coupling constants .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 477.6 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Modify the isobutoxy or phenyl groups to assess impact on bioactivity (Table 1) .
- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains to correlate substituents with potency .
Table 1: Substituent Effects on Biological Activity
Substituent (R) | Biological Activity Change | Reference |
---|---|---|
Methoxy (4-OCH₃) | Reduced anticancer IC₅₀ | |
Chloro (4-Cl) | Enhanced antimicrobial | |
Ethoxy (4-OCH₂CH₃) | Improved enzyme inhibition |
Q. What methodologies assess this compound’s enzyme inhibition potential?
- In vitro assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ calculations .
- Kinetic studies : Michaelis-Menten plots determine inhibition type (competitive/non-competitive) .
- Molecular docking : AutoDock Vina predicts binding modes to targets like COX-2 or α-glucosidase .
Q. How can contradictions in biological activity data be resolved?
- Dose-response analysis : Confirm activity trends across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .
- Statistical models : Multivariate regression identifies confounding variables (e.g., solvent polarity, cell line variability) .
- Crystallography : X-ray structures (via SHELX ) validate binding conformations conflicting with docking results .
Q. What computational and crystallographic methods elucidate this compound’s reactivity?
- DFT calculations : Gaussian 09 optimizes geometries to predict sites for electrophilic attack (e.g., thioxo group) .
- X-ray crystallography : SHELXL refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds) .
- ORTEP/WinGX : Generate thermal ellipsoid plots to visualize molecular packing and stability .
Properties
CAS No. |
623936-43-6 |
---|---|
Molecular Formula |
C28H31N3O2S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-18(2)15-30-27(32)25(35-28(30)34)14-21-16-31(22-10-7-6-8-11-22)29-26(21)23-12-9-13-24(20(23)5)33-17-19(3)4/h6-14,16,18-19H,15,17H2,1-5H3/b25-14- |
InChI Key |
HFAWDCGFZJRVDK-QFEZKATASA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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